molecular formula C8H13F3Si B14195151 Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane CAS No. 872689-96-8

Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane

Cat. No.: B14195151
CAS No.: 872689-96-8
M. Wt: 194.27 g/mol
InChI Key: HVPQLBODKHWNNN-UHFFFAOYSA-N
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Description

Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane is an organosilicon compound with the chemical formula C8H11F3Si. This compound is characterized by the presence of a trifluoropropyl group and a prop-2-yn-1-yl group attached to a silicon atom. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane typically involves the reaction of dimethylchlorosilane with 3,3,3-trifluoropropylmagnesium bromide, followed by the addition of propargyl bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions usually include a temperature range of -78°C to room temperature and the use of anhydrous solvents like tetrahydrofuran (THF).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce reduced silane derivatives.

    Substitution: The trifluoropropyl and prop-2-yn-1-yl groups can be substituted with other functional groups using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), ozone (O3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles (e.g., Grignard reagents) and electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidation: Formation of silanol or siloxane derivatives

    Reduction: Formation of silane derivatives with reduced functional groups

    Substitution: Formation of new organosilicon compounds with different functional groups

Scientific Research Applications

Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organosilicon compounds and polymers.

    Biology: Employed in the development of bioactive molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane involves its ability to interact with various molecular targets through its functional groups. The trifluoropropyl group imparts hydrophobicity, while the prop-2-yn-1-yl group provides reactivity towards nucleophiles and electrophiles. These interactions can lead to the formation of stable complexes or reactive intermediates, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxy(3,3,3-trifluoropropyl)silane: Another organosilicon compound with a trifluoropropyl group, but with methoxy groups instead of dimethyl and prop-2-yn-1-yl groups.

    tert-Butyl(dimethyl)(prop-2-yn-1-yloxy)silane: Contains a tert-butyl group and a prop-2-yn-1-yloxy group attached to silicon.

Uniqueness

Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane is unique due to the combination of its trifluoropropyl and prop-2-yn-1-yl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and reactivity under various conditions.

Properties

CAS No.

872689-96-8

Molecular Formula

C8H13F3Si

Molecular Weight

194.27 g/mol

IUPAC Name

dimethyl-prop-2-ynyl-(3,3,3-trifluoropropyl)silane

InChI

InChI=1S/C8H13F3Si/c1-4-6-12(2,3)7-5-8(9,10)11/h1H,5-7H2,2-3H3

InChI Key

HVPQLBODKHWNNN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCC(F)(F)F)CC#C

Origin of Product

United States

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